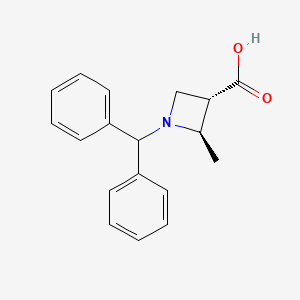![molecular formula C7H9ClO2 B13905960 (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13905960.png)
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride is a bicyclic organic compound featuring an oxabicycloheptane core. This compound is notable for its unique structure, which includes a carbonyl chloride functional group attached to the bicyclic framework. The presence of the oxabicycloheptane ring system imparts significant strain to the molecule, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic core with high stereoselectivity. The resulting product can then be further functionalized to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The bicyclic core can undergo oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Esters and Amides: Formed through substitution reactions.
Alcohols: Resulting from the reduction of the carbonyl chloride group.
Oxidized Derivatives: Produced through oxidation reactions.
Applications De Recherche Scientifique
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity can modulate the activity of enzymes and receptors, thereby influencing cellular pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-oxabicyclo[2.2.1]heptane: Lacks the carbonyl chloride group but shares the bicyclic core.
2-azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic ring, offering different reactivity and applications.
7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl methanesulfonic acid: Features additional functional groups that modify its chemical properties.
Uniqueness
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for synthetic chemistry and various applications in research and industry.
Propriétés
Formule moléculaire |
C7H9ClO2 |
|---|---|
Poids moléculaire |
160.60 g/mol |
Nom IUPAC |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2/t4-,5-,6+/m1/s1 |
Clé InChI |
JJGKKDICTIBBCW-PBXRRBTRSA-N |
SMILES isomérique |
C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)Cl |
SMILES canonique |
C1CC2C(CC1O2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


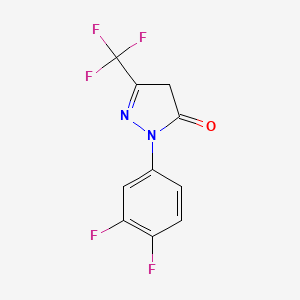
![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)
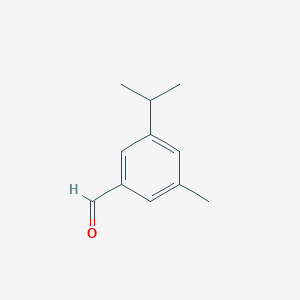
![4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13905900.png)


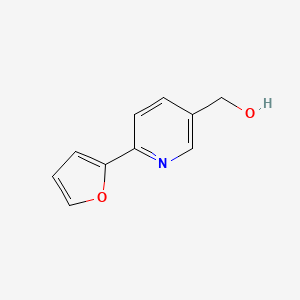
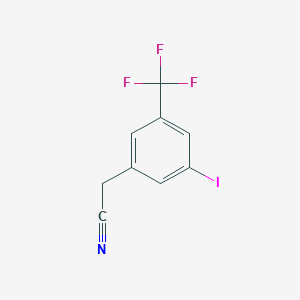

![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13905939.png)
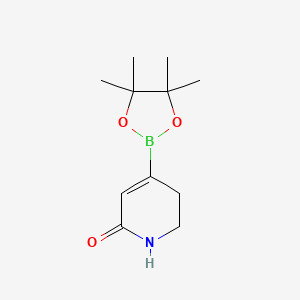
![Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13905955.png)
![9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)
